molecular formula C13H10ClN3O2 B3856253 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide

4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide

Cat. No.: B3856253
M. Wt: 275.69 g/mol
InChI Key: FLXYFNQQFSDPDK-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide, also known as CHIR-99021, is a small molecule inhibitor that has been extensively used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3) which plays a crucial role in the regulation of various cellular processes including cell proliferation, differentiation, and apoptosis. The compound has been shown to have a wide range of applications in various fields of research including stem cell biology, neurobiology, and cancer research.

Mechanism of Action

4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide is a potent and selective inhibitor of GSK-3 which is a serine/threonine kinase that plays a crucial role in the regulation of various cellular processes including cell proliferation, differentiation, and apoptosis. GSK-3 has two isoforms, GSK-3α and GSK-3β, which are highly conserved and share similar substrate specificities. This compound inhibits GSK-3 by binding to the ATP-binding site of the kinase domain and preventing the phosphorylation of its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It promotes the self-renewal and pluripotency of embryonic stem cells and iPSCs by activating the Wnt/β-catenin signaling pathway. The compound has also been shown to promote the differentiation of iPSCs into various cell types including neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has several advantages as a research tool. It is a potent and selective inhibitor of GSK-3 which allows for the specific inhibition of this kinase without affecting other signaling pathways. The compound has also been shown to have low toxicity in vitro and in vivo. However, this compound has some limitations as a research tool. It has poor solubility in water which can limit its use in certain experiments. In addition, the compound has a short half-life which requires frequent dosing in in vivo experiments.

Future Directions

There are several future directions for the use of 4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide in scientific research. One area of interest is the development of novel derivatives of this compound with improved pharmacological properties such as increased solubility and longer half-life. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, this compound may have potential applications in regenerative medicine and tissue engineering by promoting the differentiation of stem cells into specific cell types.

Scientific Research Applications

4-chloro-2-hydroxy-N'-(4-pyridinylmethylene)benzohydrazide has been extensively used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells (iPSCs). The compound has also been used to differentiate iPSCs into various cell types including neurons, cardiomyocytes, and hepatocytes. In addition, this compound has been shown to have neuroprotective effects and has been used to study the mechanisms underlying neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

4-chloro-2-hydroxy-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c14-10-1-2-11(12(18)7-10)13(19)17-16-8-9-3-5-15-6-4-9/h1-8,18H,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXYFNQQFSDPDK-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)O)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)O)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.